molecular formula C12H9N3O4 B12808508 2,3-Dihydro-2-(5-nitro-2-furyl)-4(1H)-quinazolinone CAS No. 98754-79-1

2,3-Dihydro-2-(5-nitro-2-furyl)-4(1H)-quinazolinone

Cat. No.: B12808508
CAS No.: 98754-79-1
M. Wt: 259.22 g/mol
InChI Key: QERVPOJJEHSVGK-UHFFFAOYSA-N
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Description

2,3-Dihydro-2-(5-nitro-2-furyl)-4(1H)-quinazolinone: is a heterocyclic compound that features a quinazolinone core structure with a nitrofuran moiety. This compound is of interest due to its potential biological activities, including antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2-(5-nitro-2-furyl)-4(1H)-quinazolinone typically involves the condensation of 2-aminobenzamide with 5-nitrofurfural. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2-(5-nitro-2-furyl)-4(1H)-quinazolinone: undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso and hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso and hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted quinazolinone derivatives.

Scientific Research Applications

2,3-Dihydro-2-(5-nitro-2-furyl)-4(1H)-quinazolinone: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial properties against various bacterial and fungal strains.

    Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2-(5-nitro-2-furyl)-4(1H)-quinazolinone involves its interaction with cellular components. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making the compound effective against microbial and cancer cells. The quinazolinone core may also interact with specific enzymes or receptors, further contributing to its biological activity.

Comparison with Similar Compounds

2,3-Dihydro-2-(5-nitro-2-furyl)-4(1H)-quinazolinone: can be compared with other nitrofuran and quinazolinone derivatives:

    Nitrofurantoin: Another nitrofuran compound with antimicrobial properties, commonly used as an antibiotic.

    Quinazolinone derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone, which have been studied for their anticancer and anti-inflammatory properties.

Uniqueness

The combination of the nitrofuran and quinazolinone moieties in This compound provides a unique scaffold that exhibits both antimicrobial and anticancer activities. This dual functionality makes it a valuable compound for further research and development.

List of Similar Compounds

  • Nitrofurantoin
  • Furazolidone
  • 2-Methyl-4(3H)-quinazolinone
  • 4(3H)-Quinazolinone derivatives

Properties

CAS No.

98754-79-1

Molecular Formula

C12H9N3O4

Molecular Weight

259.22 g/mol

IUPAC Name

2-(5-nitrofuran-2-yl)-2,3-dihydro-1H-quinazolin-4-one

InChI

InChI=1S/C12H9N3O4/c16-12-7-3-1-2-4-8(7)13-11(14-12)9-5-6-10(19-9)15(17)18/h1-6,11,13H,(H,14,16)

InChI Key

QERVPOJJEHSVGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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